molecular formula C11H9ClN2O4 B13998447 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde CAS No. 73355-48-3

2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13998447
CAS No.: 73355-48-3
M. Wt: 268.65 g/mol
InChI Key: GKNBYQDOKIIBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique substituents, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

73355-48-3

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H9ClN2O4/c1-5-3-7-8(6(4-15)11(12)13-7)9(14(16)17)10(5)18-2/h3-4,13H,1-2H3

InChI Key

GKNBYQDOKIIBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)Cl)C=O)C(=C1OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.